

# Atrasentan in Combination with RAS Inhibitors: A Comparative Guide on Efficacy

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## Compound of Interest

Compound Name: *Atrasentan Hydrochloride*

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The combination of Atrasentan, a selective endothelin-A (ETA) receptor antagonist, with renin-angiotensin system (RAS) inhibitors is emerging as a promising therapeutic strategy for reducing proteinuria in patients with chronic kidney disease (CKD), particularly IgA nephropathy (IgAN) and diabetic kidney disease (DKD). This guide provides a comprehensive comparison of the efficacy of this combination therapy, supported by data from key clinical trials.

## Efficacy Data from Clinical Trials

The addition of Atrasentan to a stable regimen of RAS inhibitors has demonstrated significant reductions in proteinuria across multiple clinical studies. The following tables summarize the key quantitative data from these trials.

### Table 1: Efficacy of Atrasentan in Combination with RAS Inhibitors in IgA Nephropathy (ALIGN Study)

Endpoint	Atrasentan + RASi (n=170)	Placebo + RASi (n=170)	p-value
Mean % Reduction in UPCR at 36 Weeks	36.1%	-	<0.0001
Mean % Reduction in UPCR at 36 Weeks (SGLT2i cohort)	37.4%	-	-

UPCR: Urine Protein-to-Creatinine Ratio. RASi: Renin-Angiotensin System inhibitor. SGLT2i: Sodium-glucose cotransporter-2 inhibitor.[\[1\]](#)[\[2\]](#)

**Table 2: Efficacy of Atrasentan in Combination with RAS Inhibitors in Diabetic Kidney Disease (Phase 2 Study)**

Dose of Atrasentan	Mean % Reduction in UACR from Baseline	p-value vs. Placebo	% of Patients with >40% UACR Reduction	p-value vs. Placebo
0.25 mg	21%	0.291	30%	Not Significant
0.75 mg	42%	0.023	50%	0.029
1.75 mg	35%	0.073	38%	Not Significant
Placebo	11%	-	17%	-

UACR: Urine Albumin-to-Creatinine Ratio.[\[3\]](#)[\[4\]](#)

**Table 3: Efficacy of Atrasentan in Combination with RAS Inhibitors in Diabetic Nephropathy (Additional Phase 2 Data)**

Dose of Atrasentan	Mean % Reduction in Albuminuria
0.75 mg	35%
1.25 mg	38%

[5][6]

## Experimental Protocols

Detailed experimental protocols for the cited clinical trials are proprietary. However, the following outlines the general methodologies for the key efficacy assessments.

### Measurement of Urinary Protein and Albumin

- **Urine Protein-to-Creatinine Ratio (UPCR):** This is a measure of the amount of protein in the urine relative to the amount of creatinine. A 24-hour urine collection is the gold standard for quantifying proteinuria.[7] For convenience in clinical trials, a spot urine sample is often used to calculate the UPCR. The protein concentration (in mg/dL) is divided by the creatinine concentration (in mg/dL).[2]
- **Urine Albumin-to-Creatinine Ratio (UACR):** This is a similar measurement to UPCR but specifically quantifies albumin, a key protein that is elevated in the urine in kidney disease. A random urine sample is typically used. The UACR is calculated by dividing the urine albumin concentration by the urine creatinine concentration.[8] For accurate and consistent results, a first morning void midstream urine sample is recommended.[2]

### Estimated Glomerular Filtration Rate (eGFR)

The eGFR is a measure of how well the kidneys are filtering waste from the blood. It is typically calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) 2021 equation.[5][9][10] This formula uses serum creatinine levels, age, and sex to estimate the glomerular filtration rate.[10]

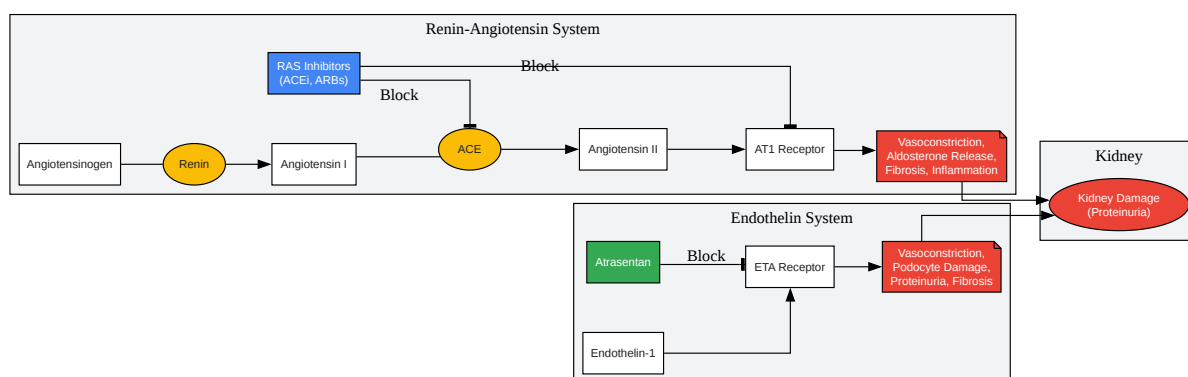
CKD-EPI 2021 Equation:  $eGFR = 142 * \min(Scr/\kappa, 1)^{\alpha} * \max(Scr/\kappa, 1)^{-1.200} * 0.9938^{Age} * 1.012$  [if female] Where:

- Scr is serum creatinine in mg/dL

- $\kappa$  is 0.7 for females and 0.9 for males
- $\alpha$  is -0.241 for females and -0.302 for males
- min indicates the minimum of Scr/ $\kappa$  or 1
- max indicates the maximum of Scr/ $\kappa$  or 1[5]

## Signaling Pathways and Experimental Workflow

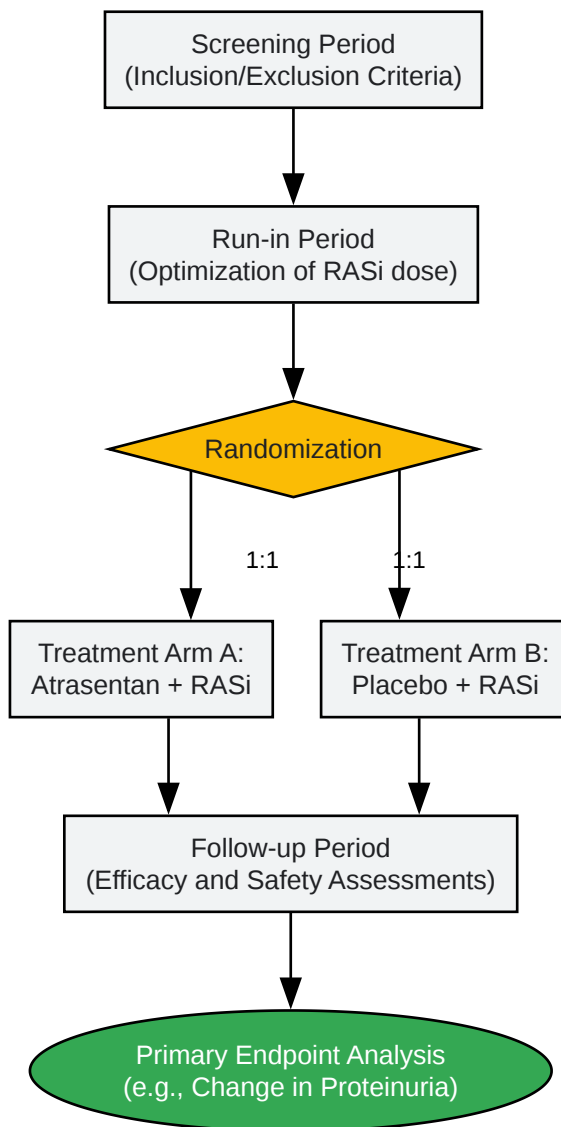
### Signaling Pathway of Atrasentan and RAS Inhibitors in the Kidney



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Caption: Combined blockade of the Renin-Angiotensin and Endothelin pathways.

## Typical Clinical Trial Workflow for Atrasentan Combination Therapy



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Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.

## Safety and Tolerability

The combination of Atrasentan and RAS inhibitors has been generally well-tolerated in clinical trials. The most common adverse event associated with Atrasentan is peripheral edema.[3][4]

In some studies, higher doses of Atrasentan were associated with weight gain, presumed to be fluid-related, and a small decrease in hemoglobin and hematocrit.[6]

## Conclusion

The addition of Atrasentan to standard-of-care RAS inhibition demonstrates a clinically meaningful and statistically significant reduction in proteinuria in patients with IgA nephropathy and diabetic kidney disease. This combination therapy represents a promising approach to managing these conditions and potentially slowing the progression of kidney function decline. Further long-term studies are ongoing to confirm the impact of this combination on hard renal outcomes.

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